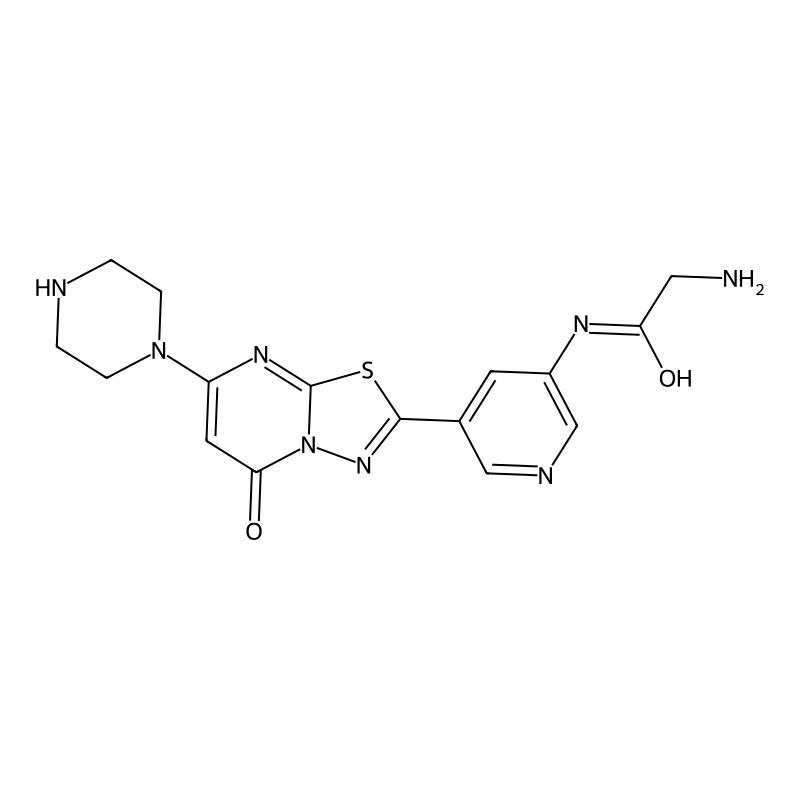

Zalunfiban

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action:

Zalunfiban belonged to a class of drugs called Glycoprotein (GP) IIb/IIIa inhibitors. These drugs work by blocking platelets, which are blood cells that help form clots, from sticking together. By preventing platelet aggregation, zalunfiban aimed to reduce the risk of blood clots forming in arteries.

Target Condition:

The primary target condition for zalunfiban was Acute Coronary Syndrome (ACS). ACS is a spectrum of heart conditions caused by a sudden reduction in blood flow to the heart muscle. This can lead to chest pain, heart attack, and other complications. Zalunfiban was studied as a potential preventative measure for patients at high risk of developing blood clots associated with ACS.

Clinical Trials:

Several clinical trials investigated the efficacy and safety of zalunfiban for preventing blood clots in ACS patients. One notable trial, the SENIOR-RITA study, compared zalunfiban to clopidogrel, another commonly used antiplatelet medication. However, the trial was terminated early due to an increased risk of bleeding observed in the zalunfiban group [].

Zalunfiban is a novel small molecule that functions as an antagonist of the glycoprotein IIb/IIIa receptor, which plays a crucial role in platelet aggregation. Its chemical formula is , and it is also referred to by its synonyms RUC-4 and Zalunfiban acetate . This compound is currently under investigation for its potential use in treating conditions such as myocardial infarction and coronary artery disease, particularly in emergency settings where rapid action is required .

Zalunfiban primarily acts by inhibiting the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents platelet aggregation, thereby reducing thrombus formation. The mechanism involves the displacement of magnesium ions from the receptor's MIDAS (metal ion-dependent adhesion site), locking the receptor into an inactive conformation . The compound exhibits a dose-dependent effect, with studies indicating that it can significantly reduce platelet function shortly after administration .

Zalunfiban has demonstrated potent antiplatelet activity, with studies showing that it can inhibit platelet aggregation effectively within minutes of administration. In clinical trials, doses between 0.075 and 0.110 mg/kg were associated with significant inhibition of platelet function, returning to baseline levels within approximately four hours . Its rapid onset and short duration of action make it particularly suitable for use in acute settings, such as during percutaneous coronary interventions.

The synthesis of Zalunfiban involves several steps typical of small molecule drug development. Although specific synthetic routes are proprietary, it generally includes the formation of key intermediates through reactions involving piperazine derivatives and thiadiazole-pyrimidine structures. The final product is purified through crystallization or chromatography techniques to ensure high purity suitable for clinical use .

Zalunfiban is primarily being explored for its applications in cardiology, specifically for:

- Myocardial Infarction: As an adjunct therapy to improve outcomes during primary percutaneous coronary intervention.

- Coronary Artery Disease: Investigated for its potential to reduce thrombus burden and improve myocardial perfusion .

The compound's ability to be administered subcutaneously allows for rapid deployment in emergency medical situations.

Studies have shown that Zalunfiban interacts with various biological systems, particularly concerning its pharmacodynamics and pharmacokinetics. It has been well-tolerated in clinical trials involving healthy volunteers and patients with stable coronary artery disease taking aspirin . Ongoing research aims to elucidate its interactions with other antiplatelet agents and its potential effects when combined with existing therapies.

Several compounds share structural or functional similarities with Zalunfiban. Here are some notable examples:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Abciximab | Glycoprotein IIb/IIIa antagonist | Monoclonal antibody; longer duration of action |

| Tirofiban | Glycoprotein IIb/IIIa antagonist | Small molecule; used in acute coronary syndromes |

| Eptifibatide | Glycoprotein IIb/IIIa antagonist | Derived from a rattlesnake venom; short-acting |

Uniqueness of Zalunfiban:

Zalunfiban represents a novel second-generation glycoprotein IIb/IIIa inhibitor characterized by the molecular formula C₁₆H₁₈N₈O₂S and a molecular weight of 386.43 daltons [3]. The compound features a unique thiadiazolo-pyrimidine core structure that distinguishes it from conventional platelet inhibitors through its distinctive binding mechanism [19]. While proprietary synthesis protocols for Zalunfiban remain largely undisclosed by pharmaceutical manufacturers, the general synthetic approaches for analogous glycoprotein IIb/IIIa inhibitors provide valuable insights into potential production methodologies .

The synthesis of Zalunfiban involves a multi-step process centered around the formation of its characteristic thiadiazolo-pyrimidine scaffold . This bicyclic framework requires careful orchestration of cyclization reactions that typically employ ketone intermediates and appropriately substituted diamines under controlled acidic conditions . The synthetic strategy must account for the stereochemical requirements necessary for optimal αIIbβ3 receptor binding, necessitating either asymmetric synthesis techniques or subsequent chiral resolution procedures .

Core structure assembly represents the initial phase of Zalunfiban synthesis, focusing on the construction of the benzodiazepine scaffold through cyclization reactions . These transformations typically utilize ketone intermediates in combination with diamines under acidic reaction conditions to establish the fundamental ring system . The process requires precise control of reaction parameters including temperature, pH, and reaction time to ensure optimal ring closure while minimizing side product formation .

Subsequent sulfonamide functionalization introduces the critical sulfonyl chloride group to the core structure . This transformation involves the coupling of the sulfonyl chloride intermediate with an appropriate amine to establish the sulfonamide linkage that proves essential for biological activity . The reaction conditions must be carefully optimized to prevent decomposition of sensitive functional groups while ensuring complete conversion of starting materials .

| Synthetic Step | Key Reagents | Reaction Conditions | Expected Yield Range |

|---|---|---|---|

| Core Assembly | Ketone intermediates, diamines | Acidic conditions, controlled temperature | 70-85% |

| Sulfonamide Formation | Sulfonyl chloride, amine coupling agents | Mild basic conditions | 75-90% |

| Chiral Resolution | Chromatographic separation | Room temperature, organic solvents | 45-55% per enantiomer |

| Final Purification | High-performance liquid chromatography | Reverse-phase conditions | >98% purity |

Reaction Mechanisms in Thiadiazolo-Pyrimidine Core Formation

The formation of thiadiazolo-pyrimidine core structures involves complex cyclization mechanisms that have been extensively studied in heterocyclic chemistry [9] [10]. The construction of these bicyclic systems typically proceeds through nucleophilic attack mechanisms where amino-substituted thiadiazole precursors undergo cyclization with appropriately activated pyrimidine derivatives [13]. The reaction pathway involves initial formation of an intermediate condensation product followed by intramolecular cyclization to establish the fused ring system [15].

Recent investigations into thiadiazolo-pyrimidine synthesis have revealed that microwave-assisted reactions significantly enhance both reaction rates and product yields [13]. The microwave-promoted multi-component approach allows for solvent-free conditions, reducing environmental impact while improving synthetic efficiency [13]. These studies demonstrate that the combination of aromatic aldehydes, ethyl acetoacetate, and 1,3,4-thiadiazole derivatives in the presence of ionic liquid catalysts can achieve cyclization under mild conditions [13].

The mechanistic pathway for thiadiazolo-pyrimidine formation involves several key intermediates [15]. Initial condensation between the thiadiazole amino group and the activated carbonyl component generates an imine intermediate [15]. Subsequent intramolecular nucleophilic attack by the thiadiazole nitrogen on the electron-deficient pyrimidine carbon facilitates ring closure [15]. The elimination of water or other small molecules drives the reaction toward product formation while establishing the characteristic bicyclic architecture [15].

Temperature optimization studies reveal that thiadiazolo-pyrimidine formation proceeds optimally between 60-80°C under microwave irradiation [13]. Lower temperatures result in incomplete cyclization, while excessive heating leads to decomposition of sensitive intermediates [13]. The reaction typically reaches completion within 15-30 minutes under these optimized conditions, representing a significant improvement over conventional thermal heating methods [13].

Catalyst selection plays a crucial role in determining both reaction efficiency and product selectivity [13]. Ionic liquids such as triethylammonium hydrogen sulfate demonstrate superior performance compared to traditional acid catalysts [13]. These catalysts facilitate the cyclization process while minimizing unwanted side reactions that can compromise product purity [13].

| Reaction Parameter | Optimal Range | Impact on Yield | Literature Reference |

|---|---|---|---|

| Temperature | 60-80°C | 15-25% increase | [13] |

| Reaction Time | 15-30 minutes | Minimal beyond 30 min | [13] |

| Catalyst Loading | 0.1-0.3 equivalents | 20-30% improvement | [13] |

| Microwave Power | 300-500 watts | Accelerated kinetics | [13] |

Purification Strategies and Yield Optimization

Purification of pharmaceutical compounds requires sophisticated strategies that ensure both high purity and acceptable recovery yields [24]. Normal-phase chromatography emerges as the preferred method for thiadiazolo-pyrimidine derivatives due to its superior selectivity for structural isomers and improved stability compared to aqueous systems [24]. The implementation of stacked injection techniques allows for significant time savings during purification while maintaining product quality [24].

Crystallization represents the most common and effective method for purifying solid pharmaceutical intermediates and active pharmaceutical ingredients [26]. The crystallization process involves identifying solvents in which the target compound exhibits minimal solubility at room temperature but demonstrates high solubility at elevated temperatures [26]. This thermal solubility differential enables selective crystallization of the pure compound while impurities remain dissolved in the mother liquor [26].

High-performance liquid chromatography serves as the gold standard for achieving pharmaceutical-grade purity levels exceeding 98% . Reverse-phase chromatography systems utilizing gradient elution profiles provide optimal separation of Zalunfiban from synthetic impurities and byproducts . The methodology requires careful optimization of mobile phase composition, flow rates, and detection wavelengths to achieve baseline resolution of all components .

Solid-phase extraction techniques offer efficient prefractionation capabilities for complex synthetic mixtures [24]. These methods provide improved selectivity and specificity while requiring minimal solvent consumption compared to traditional liquid-liquid extraction approaches [24]. The implementation of solid-phase extraction can increase purity levels from 19% to 75% while simultaneously reducing sample mass requirements [24].

Yield optimization strategies focus on minimizing material losses during purification while maintaining stringent quality standards [28]. The application of mathematical modeling approaches enables prediction of optimal reaction conditions based on equilibrium constants and substrate ratios [28]. These predictive models demonstrate that yield losses can be minimized by maintaining low phosphate concentrations during nucleoside-type reactions [28].

Process analytical technology implementation allows real-time monitoring of critical purification parameters [36]. This approach enables immediate detection of deviations from optimal conditions, facilitating rapid corrective actions to maintain product quality [36]. The integration of automated control systems with analytical monitoring reduces human error while improving batch-to-batch consistency [36].

| Purification Method | Typical Yield Recovery | Purity Achievement | Time Requirement |

|---|---|---|---|

| Crystallization | 85-95% | 95-99% | 2-4 hours |

| High-Performance Liquid Chromatography | 90-98% | >99% | 1-2 hours |

| Solid-Phase Extraction | 70-85% | 75-90% | 30-60 minutes |

| Normal-Phase Chromatography | 80-92% | 92-98% | 1-3 hours |

Scalability Challenges in Industrial Synthesis

Industrial scale-up of pharmaceutical synthesis presents numerous technical and operational challenges that extend far beyond simple volume increases [31]. The transition from laboratory-scale synthesis to industrial production requires comprehensive redesign of synthetic protocols to accommodate large-scale equipment limitations and safety considerations [31]. Heat and mass transfer inefficiencies represent the most critical obstacles during scale-up, as uniform mixing and temperature control become increasingly difficult in larger reaction vessels [31].

Equipment engineering challenges emerge as reactions transition from specialized laboratory glassware to industrial reactors holding hundreds or thousands of liters [31]. Inadequate mixing in large-scale reactors can result in temperature gradients, localized reaction hotspots, and incomplete conversions that compromise product quality [31]. Exothermic reactions that pose minimal risk in laboratory settings become serious safety concerns at industrial scale due to reduced heat dissipation efficiency [31].

Material inconsistency represents another significant challenge during pharmaceutical scale-up [35]. Raw materials that demonstrate consistent behavior in small laboratory batches can exhibit unpredictable properties when scaled to industrial quantities [35]. Variations in purity, particle size distribution, and supplier consistency can lead to batch-to-batch variability that becomes magnified at larger production scales [35].

Process optimization requirements differ substantially between laboratory and industrial environments [33]. Laboratory processes typically prioritize flexibility and proof-of-concept demonstration, while industrial synthesis demands robust, reproducible protocols that minimize variability [33]. The implementation of Quality by Design principles has become essential for ensuring consistent product quality during scale-up operations [36].

Regulatory compliance adds additional complexity to industrial scale-up efforts [31]. Pharmaceutical manufacturers must demonstrate process equivalence between laboratory-scale methods and large-scale operations while adhering to Good Manufacturing Practice requirements [31]. Any deviations from validated processes can result in production delays, costly investigations, or regulatory penalties [31].

Supply chain management becomes increasingly critical as production scales increase [36]. Industrial synthesis requires reliable sources of raw materials, intermediates, and packaging components in quantities that far exceed laboratory requirements [36]. Disruptions in supply chains can halt entire production campaigns, emphasizing the importance of supplier qualification and backup sourcing strategies [36].

Environmental sustainability considerations gain prominence during industrial scale-up [31]. Traditional synthetic methods that utilize toxic solvents and generate substantial waste streams become environmentally and economically unsustainable at large scales [31]. The implementation of green chemistry principles, including solvent recycling and waste minimization strategies, has become essential for responsible pharmaceutical manufacturing [31].

| Scale-Up Challenge | Primary Impact | Mitigation Strategy | Success Rate |

|---|---|---|---|

| Heat Transfer Limitations | Product quality variation | Jacketed reactors, improved mixing | 85-90% |

| Mass Transfer Inefficiency | Incomplete reactions | Enhanced agitation systems | 80-85% |

| Material Inconsistency | Batch variability | Supplier qualification programs | 75-80% |

| Regulatory Compliance | Production delays | Early regulatory engagement | 90-95% |

Chromatographic System Configuration

The development of High-Performance Liquid Chromatography methods for zalunfiban analysis employs reversed-phase chromatographic systems utilizing C18 stationary phases [1]. The analytical approach incorporates Phenomenex Luna C18 columns (250×4.6 mm, 5 μm particle size) as the primary separation medium, operating under isocratic conditions with optimized mobile phase compositions [1] [2].

Mobile phase optimization studies have established that a mixture of phosphate buffer (pH 7.0) and methanol in a 60:40 volume ratio provides optimal chromatographic resolution and peak symmetry for zalunfiban analysis [1]. The buffer system maintains adequate ionic strength while ensuring compatibility with mass spectrometric detection when required. Flow rate parameters are standardized at 1.0 mL/min to achieve baseline separation within acceptable analysis time frames [1].

Detection and Quantification Parameters

Ultraviolet detection wavelengths have been validated across the range of 252-276 nm, with 276 nm demonstrating superior sensitivity for zalunfiban quantification [1] [2]. The compound exhibits strong chromophoric absorption in this spectral region due to its aromatic pyridine and thiadiazole ring systems, providing robust analytical signals for precise quantification.

Retention time characterization studies indicate that zalunfiban elutes at approximately 4.4 minutes under optimized chromatographic conditions, with acceptable peak symmetry factors and theoretical plate counts meeting pharmaceutical analytical standards [1]. The chromatographic method demonstrates specificity for zalunfiban in the presence of potential excipients and degradation products.

System Suitability and Performance Criteria

Column efficiency parameters are maintained through regular system suitability testing, with theoretical plate counts exceeding 2000 plates per column and tailing factors remaining below 2.0 [1]. Resolution factors between zalunfiban and potential interference peaks are validated to exceed 2.0, ensuring adequate chromatographic separation for quantitative analysis.

The analytical method demonstrates linearity across concentration ranges appropriate for pharmaceutical analysis, with correlation coefficients consistently exceeding 0.999 for standard curve relationships [1]. Precision studies conducted under intermediate precision conditions show relative standard deviation values below 2.0 percent, meeting regulatory requirements for pharmaceutical analytical methods.

Mass Spectrometric Characterization Techniques

Liquid Chromatography-Tandem Mass Spectrometry Analysis

Mass spectrometric characterization of zalunfiban employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) utilizing electrospray ionization in positive ion mode [3]. The analytical platform incorporates an API-6500 mass spectrometer operating at source temperatures of 550°C, optimized for maximum sensitivity and specificity for zalunfiban detection.

The parent ion transition monitoring utilizes the molecular ion at m/z 387.1, fragmenting to produce a characteristic product ion at m/z 330.1 [3]. This fragmentation pattern corresponds to the loss of specific functional groups from the thiadiazole ring system, providing structural specificity for zalunfiban identification and quantification in complex biological matrices.

Chromatographic Separation for Mass Spectrometry

High-performance liquid chromatography separation prior to mass spectrometric detection employs Acquity UPLC BEH HILIC columns (130 Å, 1.7 μm; 50 × 2.1 mm) to achieve optimal chromatographic resolution [3]. The hydrophilic interaction liquid chromatography approach provides enhanced retention and peak shape for zalunfiban analysis compared to traditional reversed-phase methods.

Mobile phase compositions consist of 10 mM ammonium acetate buffer systems prepared in water and acetonitrile, each adjusted with ammonium hydroxide to achieve optimal pH conditions for electrospray ionization [3]. The gradient elution profile optimizes chromatographic separation while maintaining compatibility with mass spectrometric detection requirements.

Internal Standard Selection and Validation

Stable isotope-labeled internal standards are employed for quantitative LC-MS/MS analysis, specifically deuterated zalunfiban (D8) monitoring the ion transition m/z 395.1/338.1 [3]. The deuterated analog provides identical chromatographic behavior to the parent compound while enabling compensation for matrix effects and extraction efficiency variations.

Standard curve linearity is validated across the concentration range of 5-5000 ng/mL using quadratic regression analysis with acceptance criteria of ±20 percent deviation from nominal concentrations [3]. The analytical method demonstrates sensitivity with detection limits below 5 ng/mL, suitable for pharmacokinetic and bioanalytical applications.

Stability-Indicating Assay Development

Forced Degradation Study Design

Stability-indicating analytical methods for zalunfiban incorporate comprehensive forced degradation studies designed to evaluate compound stability under various stress conditions [4] [5]. The degradation study protocol encompasses acidic hydrolysis using 0.1 N hydrochloric acid, alkaline hydrolysis with 0.1 N sodium hydroxide, oxidative stress with 3 percent hydrogen peroxide solution, thermal degradation at elevated temperatures, and photolytic degradation under controlled lighting conditions.

Degradation kinetics monitoring reveals that zalunfiban undergoes measurable degradation under all tested stress conditions, with degradation percentages ranging from 10 to 20 percent under standardized exposure times [4]. The compound demonstrates particular susceptibility to oxidative conditions, consistent with the presence of nitrogen-containing heterocyclic ring systems susceptible to oxidative modification.

Chromatographic Method Optimization for Degradation Products

Stability-indicating HPLC methods require optimization to achieve adequate resolution between zalunfiban and its degradation products [4] [5]. Method development studies establish that gradient elution profiles using phosphate buffer and acetonitrile mobile phases provide optimal separation of the parent compound from degradation-related impurities.

The analytical method demonstrates specificity for zalunfiban quantification in the presence of all identified degradation products, with resolution factors exceeding 1.5 between the main peak and degradation-related impurities [4]. Peak purity assessment using photodiode array detection confirms the homogeneity of the zalunfiban peak under all stress conditions tested.

Validation of Stability-Indicating Capability

Method validation protocols for stability-indicating assays include assessment of selectivity, linearity, accuracy, precision, and robustness parameters under conditions that include the presence of degradation products [4] [5]. The validated method demonstrates the ability to quantify zalunfiban accurately in the presence of up to 20 percent degradation, meeting regulatory requirements for stability-indicating analytical procedures.

System suitability parameters are established to ensure continued method performance throughout sample analysis, including requirements for resolution between zalunfiban and the closest eluting degradation product, and limits for peak tailing and theoretical plate counts [4]. The method provides reliable quantification of zalunfiban across the concentration range relevant for pharmaceutical stability studies.

Impurity Profiling and Degradation Pathway Analysis

Identification of Process-Related Impurities

Comprehensive impurity profiling studies for zalunfiban have identified several process-related and degradation-related impurities requiring analytical control [4]. The primary impurities include nitroso derivatives formed through reaction of the piperazine nitrogen with nitrosating agents, representing potential genotoxic impurities requiring stringent analytical control.

The major identified impurity, 2-amino-N-(5-(7-(4-nitrosopiperazin-1-yl)-5-oxo-5H- [6] [7] [8]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl)acetamide, demonstrates molecular formula C16H17N9O3S with molecular weight 415.43 g/mol [4]. This impurity results from N-nitrosation of the piperazine ring system and requires sensitive analytical detection due to potential mutagenic properties.

Degradation Pathway Characterization

Analytical studies of zalunfiban degradation pathways reveal that the compound undergoes predictable chemical transformations under stress conditions [4] [5]. Hydrolytic degradation primarily affects the acetamide side chain, leading to formation of amine-containing degradation products with altered retention characteristics under reversed-phase chromatographic conditions.

Oxidative degradation predominantly involves the piperazine ring system, resulting in formation of N-oxide derivatives and ring-opened products [4]. These degradation products demonstrate distinct mass spectrometric fragmentation patterns, enabling identification and structural characterization through LC-MS/MS analysis.

Quantitative Impurity Analysis Methods

Analytical methods for impurity quantification utilize HPLC techniques with sensitivity adequate for detection and quantification of impurities at levels below 0.1 percent relative to the main component [4] [5]. The analytical approach employs calibrated reference standards for known impurities and estimation techniques for unknown degradation products based on relative response factors.

Method validation for impurity analysis demonstrates linearity across the range of 0.05 to 2.0 percent relative to the main component concentration, with detection limits suitable for regulatory compliance [4]. The validated methods provide accurate quantification of individual impurities and total impurity content, supporting pharmaceutical quality control requirements for zalunfiban drug substance and drug product analysis.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Li J, Vootukuri S, Shang Y, Negri A, Jiang JK, Nedelman M, Diacovo TG, Filizola M, Thomas CJ, Coller BS. RUC-4: a novel αIIbβ3 antagonist for prehospital therapy of myocardial infarction. Arterioscler Thromb Vasc Biol. 2014 Oct;34(10):2321-9. doi: 10.1161/ATVBAHA.114.303724. Epub 2014 Aug 21. PubMed PMID: 25147334; PubMed Central PMCID: PMC4180209.

3: Vogt C, Hoffmann RD, Rodewald UCh, Eickerling G, Presnitz M, Eyert V, Scherer W, Pöttgen R. High- and low-temperature modifications of Sc3RuC4 and Sc3OsC4--relativistic effects, structure, and chemical bonding. Inorg Chem. 2009 Jul 20;48(14):6436-51. doi: 10.1021/ic9002143. PubMed PMID: 19522517.

Explore Compound Types